molecular formula C19H17O4P B12518048 Diphenyl (2-methoxyphenyl)phosphonate CAS No. 676565-75-6

Diphenyl (2-methoxyphenyl)phosphonate

Cat. No.: B12518048
CAS No.: 676565-75-6
M. Wt: 340.3 g/mol
InChI Key: YMZWDCAICMWMQI-UHFFFAOYSA-N
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Description

Diphenyl (2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C19H17O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.

Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the phosphonate ester. This reaction is often catalyzed by a palladium complex and can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl group.

Scientific Research Applications

Diphenyl (2-methoxyphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl (2-methoxyphenyl)phosphonate in catalytic reactions involves the coordination of the phosphorus atom to transition metals, facilitating the formation of reactive intermediates. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of various organic transformations .

In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenyl (2-methoxyphenyl)phosphonate include:

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its reactivity and coordination properties. This functional group can enhance the compound’s solubility and stability, making it suitable for specific applications in catalysis and materials science .

Properties

CAS No.

676565-75-6

Molecular Formula

C19H17O4P

Molecular Weight

340.3 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-methoxybenzene

InChI

InChI=1S/C19H17O4P/c1-21-18-14-8-9-15-19(18)24(20,22-16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

YMZWDCAICMWMQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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